GW 788388-d5
Description
Properties
Molecular Formula |
C₂₅H₁₈D₅N₅O₂ |
|---|---|
Molecular Weight |
430.51 |
Synonyms |
4-[4-[3-(2-Pyridinyl)-1H-pyrazol-4-yl]-2-pyridinyl]-N-(tetrahydro-2H-pyran-4-yl)benzamide-d5; |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to GW 788388-d5: Chemical Properties and Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, molecular weight, and scientific applications of GW 788388 and its deuterated analog, GW 788388-d5. As a potent inhibitor of the transforming growth factor-β (TGF-β) signaling pathway, GW 788388 has garnered significant interest in the fields of fibrosis, oncology, and beyond. This document delves into its mechanism of action, provides detailed experimental protocols, and elucidates the scientific rationale for the development of its deuterated form.
Introduction to GW 788388: A Potent TGF-β Receptor Inhibitor
GW 788388 is a small molecule inhibitor that has been instrumental in advancing our understanding of the multifaceted roles of the TGF-β signaling pathway. Dysregulation of this pathway is a hallmark of numerous pathologies, including organ fibrosis (in the kidneys, liver, and heart), cancer progression, and certain viral infections.[1][2] GW 788388 offers a valuable tool for researchers to probe the therapeutic potential of targeting this critical cellular communication axis. To enhance its utility in research and potential therapeutic development, a deuterated version, GW 788388-d5, has been synthesized. The incorporation of deuterium, a stable isotope of hydrogen, is a strategic modification aimed at improving the compound's metabolic stability and pharmacokinetic profile.
Chemical Profile of GW 788388
The foundational, non-deuterated compound, GW 788388, is characterized by the following properties:
| Identifier | Value |
| IUPAC Name | 4-(4-(3-(Pyridin-2-yl)-1H-pyrazol-4-yl)pyridin-2-yl)-N-(tetrahydro-2H-pyran-4-yl)benzamide[1][2] |
| CAS Number | 452342-67-5 |
| Chemical Formula | C₂₅H₂₃N₅O₂ |
| Molecular Weight | 425.48 g/mol |
| Solubility | Soluble in DMSO |
Chemical Structure of GW 788388:
Mechanism of Action: Targeting the TGF-β Signaling Cascade
GW 788388 exerts its biological effects by potently and selectively inhibiting the TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5).[3][4] It has also been shown to inhibit the TGF-β type II receptor.[1] The binding of TGF-β ligands to their receptors initiates a signaling cascade that is central to many cellular processes.
Upon ligand binding, the type II receptor phosphorylates and activates the type I receptor (ALK5). ALK5, in turn, phosphorylates the downstream signaling molecules, Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes involved in cell differentiation, proliferation, and extracellular matrix production.[1][5] By inhibiting the kinase activity of ALK5, GW 788388 effectively blocks the phosphorylation of Smad2 and Smad3, thereby halting the entire downstream signaling cascade.[1]
Caption: TGF-β signaling pathway and the inhibitory action of GW 788388.
GW 788388-d5: A Deuterated Analogue for Enhanced Metabolic Stability
Rationale for Deuteration
In drug discovery and development, a significant challenge is the metabolic instability of promising compounds. The body's metabolic enzymes, particularly the cytochrome P450 (CYP) family, can break down drugs, reducing their efficacy and duration of action. Deuteration, the process of replacing hydrogen atoms with their stable isotope deuterium, is a strategy to overcome this challenge.
The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This difference in bond strength, known as the kinetic isotope effect, can make it more difficult for metabolic enzymes to cleave the C-D bond. Consequently, deuterated compounds often exhibit a slower rate of metabolism, leading to a longer half-life and increased systemic exposure.
Proposed Chemical Structure and Molecular Weight of GW 788388-d5
Proposed Chemical Structure of GW 788388-d5:
Please Note: This is a proposed structure based on common metabolic pathways and the principles of deuteration to enhance pharmacokinetic properties. The actual deuteration pattern may vary.
Based on this proposed structure, the molecular weight of GW 788388-d5 is calculated as follows:
| Compound | Chemical Formula | Molecular Weight ( g/mol ) |
| GW 788388 | C₂₅H₂₃N₅O₂ | 425.48 |
| GW 788388-d5 (Proposed) | C₂₅H₁₈D₅N₅O₂ | 430.51 |
Experimental Protocols and Applications
The following protocols provide a framework for utilizing GW 788388 and its deuterated analog in a research setting.
Preparation of Stock Solutions
Rationale: To ensure accurate and reproducible experimental results, it is crucial to prepare a concentrated stock solution of the compound that can be diluted to the desired working concentrations. DMSO is a common solvent for this purpose due to the compound's good solubility.
Protocol:
-
Weighing: Accurately weigh the desired amount of GW 788388 or GW 788388-d5 powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Solubilization: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a water bath (37°C) may be necessary to aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
In Vitro Assay: Inhibition of Smad2 Phosphorylation via Western Blot
Rationale: This assay directly assesses the inhibitory activity of GW 788388 on the TGF-β signaling pathway by measuring the phosphorylation of its downstream target, Smad2.
Protocol:
-
Cell Culture: Plate cells of interest (e.g., A549 lung carcinoma cells) in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation: The following day, replace the growth medium with a serum-free medium and incubate for 2-4 hours.
-
Inhibitor Pre-treatment: Pre-treat the cells with various concentrations of GW 788388 (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) for 1 hour.
-
TGF-β Stimulation: Stimulate the cells with recombinant human TGF-β1 (e.g., 5 ng/mL) for 30-60 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blot:
-
Separate equal amounts of protein (e.g., 20 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-Smad2 overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities and normalize the phospho-Smad2 signal to a loading control (e.g., β-actin or total Smad2) to determine the dose-dependent inhibition by GW 788388.
Caption: A generalized workflow for a Western blot experiment.
Conclusion
GW 788388 is a well-characterized and valuable research tool for investigating the complex roles of the TGF-β signaling pathway in health and disease. The development of its deuterated analog, GW 788388-d5, represents a logical step in optimizing the compound's properties for in vivo studies and potential therapeutic applications. By understanding the chemical nature and mechanism of action of both the parent compound and its deuterated form, researchers are better equipped to design and interpret experiments aimed at modulating this critical signaling pathway.
References
-
Petersen M, Thorikay M, Deckers M, et al. Oral administration of GW788388, an inhibitor of TGF-beta type I and II receptor kinases, decreases renal fibrosis. Kidney Int. 2008;73(6):705-715. [Link]
-
GW-788,388. In: Wikipedia. ; 2023. [Link]
-
Gellibert F, de Gouville AC, Woolven J, et al. Discovery of 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388): a potent, selective, and orally active transforming growth factor-beta type I receptor inhibitor. J Med Chem. 2006;49(7):2210-2221. [Link]
-
Lho Y, Do JY, Heo JY, Kim AY, Kim SW, Kang SH. Effects of TGF-β1 Receptor Inhibitor GW788388 on the Epithelial to Mesenchymal Transition of Peritoneal Mesothelial Cells. Int J Mol Sci. 2021;22(9):4739. [Link]
-
Petersen M, Thorikay M, Deckers M, et al. Oral administration of GW788388, an inhibitor of TGF-beta type I and II receptor kinases, decreases renal fibrosis. ResearchGate. [Link]
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An In-depth Technical Guide to Understanding Deuterium Isotope Effects in GW788388 Analogs
This guide provides a comprehensive technical overview for researchers, medicinal chemists, and drug development professionals on the strategic application of deuterium substitution to modulate the pharmacokinetic properties of analogs related to GW788388, a potent inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, ALK5.
Introduction: The Therapeutic Context of GW788388
GW788388 is a selective and orally active inhibitor of the TGF-β type I receptor kinase (ALK5), with an IC50 of 18 nM in cell-free binding assays.[1][2] It also demonstrates inhibitory activity against TGF-β type II receptor.[2][3][4] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including growth, differentiation, and apoptosis. Dysregulation of this pathway is a key driver in the pathogenesis of fibrosis, particularly in diseases like diabetic nephropathy.[3][4] GW788388 has been shown to block TGF-β-induced Smad activation, reduce extracellular matrix deposition, and attenuate renal fibrosis in preclinical models, establishing it as a significant tool for research and a potential therapeutic agent.[3][4][5]
The Rationale for Developing Analogs
While potent, the development of small molecule inhibitors like GW788388 often involves extensive optimization of their ADME (Absorption, Distribution, Metabolism, and Excretion) properties. A common challenge is rapid metabolic clearance, primarily mediated by Cytochrome P450 (CYP) enzymes in the liver.[6][7] This can lead to a short biological half-life, requiring frequent or high doses, which can increase the risk of off-target effects. The development of analogs aims to improve these pharmacokinetic parameters, and one of the most powerful strategies in modern medicinal chemistry is "precision deuteration."[8][9][10]
The Deuterium Kinetic Isotope Effect (KIE): A Primer
The strategic replacement of a hydrogen atom (¹H) with its heavier, stable isotope, deuterium (²H or D), can significantly alter the metabolic fate of a drug molecule.[11][12] This phenomenon is known as the Deuterium Kinetic Isotope Effect (KIE).
Core Principles
The foundation of the KIE lies in the vibrational energy of chemical bonds. A carbon-deuterium (C-D) bond is stronger and has a lower zero-point vibrational energy than a corresponding carbon-hydrogen (C-H) bond.[11][13] Consequently, more energy is required to break a C-D bond.
Many Phase I metabolic reactions, catalyzed by CYP enzymes, involve the cleavage of a C-H bond as the rate-determining step.[6][11] By replacing a hydrogen at such a "metabolic hotspot" with deuterium, the rate of that specific metabolic reaction can be slowed down considerably.[6][11] A significant primary deuterium KIE is strong evidence that C-H bond cleavage is at least partially rate-limiting in the reaction.[6]
The Strategic Advantage in Drug Design
Leveraging the KIE can offer several advantages:
-
Improved Metabolic Stability: Reduced rate of metabolism leads to a longer biological half-life.[12][13]
-
Increased Drug Exposure: A longer half-life can result in higher overall drug concentration in the plasma (AUC).
-
Reduced Patient Dosing: Slower clearance may allow for less frequent dosing, improving patient compliance.[12]
-
Minimized Toxic Metabolites: Blocking a specific metabolic pathway can prevent the formation of potentially toxic byproducts.[12]
The following diagram illustrates the core concept of how deuterium substitution can protect a drug from metabolic breakdown.
Experimental Workflow for Developing and Evaluating Deuterated GW788388 Analogs
A systematic approach is required to identify metabolic liabilities and rationally design deuterated analogs. The following workflow outlines the key stages, from initial in vitro screening to in vivo pharmacokinetic assessment.
Step 1 & 2: Metabolic Hotspot Identification and Synthesis
The first critical step is to identify which positions on the GW788388 scaffold are most susceptible to metabolism. This is typically achieved through in vitro incubation of the parent compound with liver microsomes or hepatocytes, followed by LC-MS/MS analysis to identify and characterize the resulting metabolites. Once these "soft spots" are known, synthetic chemistry is employed to replace the hydrogen atoms at these specific locations with deuterium.
Step 3: In Vitro Metabolic Stability Assessment
The next phase is to compare the metabolic stability of the parent (non-deuterated) analog with its deuterated counterparts. This provides the first quantitative measure of the KIE's impact.
3.2.1 Protocol: Liver Microsomal Stability Assay
This assay primarily assesses Phase I metabolism mediated by CYP enzymes.[14]
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of a test compound in liver microsomes.
Materials:
-
Pooled liver microsomes (human, rat, or mouse)[15]
-
Test compounds (parent and deuterated analogs), 10 mM in DMSO
-
Positive control compounds (e.g., Dextromethorphan, Midazolam)[15]
-
Acetonitrile (ACN) with an internal standard (IS) for reaction quenching[16][17]
-
96-well plates, incubator, centrifuge, LC-MS/MS system
Procedure:
-
Preparation: Thaw microsomes on ice. Prepare a working solution of microsomes in phosphate buffer (e.g., to a final concentration of 0.5 mg/mL).[14][16]
-
Compound Addition: Add the test compound to the microsome solution to achieve a final concentration of 1 µM.[15][16] Pre-incubate the mixture at 37°C for 5-10 minutes.
-
Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor.[15]
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), withdraw an aliquot of the reaction mixture.[14][16]
-
Reaction Quenching: Immediately terminate the reaction by adding the aliquot to a well containing cold ACN with an internal standard.[16]
-
Sample Processing: Centrifuge the plate to pellet the precipitated protein.
-
Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining amount of the parent compound at each time point relative to the zero time point.[15]
-
Data Calculation: Plot the natural logarithm of the percent remaining compound versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693 / k) and intrinsic clearance.[15][18]
3.2.2 Protocol: Hepatocyte Stability Assay
This assay provides a more comprehensive assessment, as intact hepatocytes contain both Phase I and Phase II metabolic enzymes and active transporters.[14][18] The protocol is similar to the microsomal assay but uses a suspension of cryopreserved hepatocytes and typically involves longer incubation times.[18]
Step 4, 5 & 6: In Vivo Pharmacokinetic (PK) Evaluation
Promising candidates from in vitro screens are advanced to in vivo studies to understand how the compound is absorbed, distributed, metabolized, and excreted in a living system.[19][20]
3.3.1 Protocol: Rodent Pharmacokinetic Study
Objective: To determine key PK parameters (Cmax, t½, AUC, Clearance) of a test compound in a rodent model.
Materials:
-
Test animals (e.g., Sprague-Dawley rats or CD-1 mice)
-
Dosing vehicles (appropriate for the route of administration)
-
Test compounds (formulated for dosing)
-
Blood collection supplies (e.g., capillaries, EDTA tubes)
-
Centrifuge, freezer (-80°C)
-
LC-MS/MS system for bioanalysis
Procedure:
-
Acclimatization: Acclimate animals to the facility for a minimum of 3-5 days.
-
Dosing: Administer the compound to groups of animals via the intended clinical route (e.g., oral gavage (p.o.) or intravenous injection (i.v.)). A typical study might involve 3-5 animals per time point.[19]
-
Blood Sampling: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose), collect blood samples into anticoagulant-treated tubes.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Storage: Store plasma samples at -80°C until analysis.
-
Bioanalysis: Extract the drug from the plasma and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the plasma concentration versus time. Use pharmacokinetic modeling software to calculate key parameters.[19][21]
Data Interpretation and Expected Outcomes
The success of a deuteration strategy is measured by a significant and favorable shift in pharmacokinetic parameters.
Data Presentation
The following tables present hypothetical data comparing a parent GW788388 analog ("Parent-H") with its deuterated version ("Analog-D").
Table 1: Comparative In Vitro Metabolic Stability Data
| Compound | Microsomal t½ (min) | Hepatocyte t½ (min) | Intrinsic Clearance (µL/min/mg protein) |
| Parent-H | 15 | 25 | 46.2 |
| Analog-D | 75 | 110 | 9.3 |
| Verapamil (Control) | 22 | 35 | 31.5 |
In this example, the deuterated Analog-D shows a 5-fold increase in half-life in the microsomal stability assay, indicating a significant reduction in Phase I metabolic clearance due to the kinetic isotope effect.
Table 2: Comparative In Vivo Pharmacokinetic Parameters in Rat (10 mg/kg, Oral Dosing)
| Compound | Cmax (ng/mL) | t½ (hours) | AUC (ng·h/mL) | Clearance (mL/h/kg) |
| Parent-H | 850 | 2.1 | 3,100 | 3225 |
| Analog-D | 1100 | 6.3 | 9,850 | 1015 |
The in vivo data corroborates the in vitro findings. The deuterated Analog-D exhibits a 3-fold longer half-life and a 3.2-fold increase in total drug exposure (AUC), coupled with a significant reduction in clearance. This profile is highly desirable for a therapeutic candidate.
The Target Pathway: TGF-β/ALK5 Signaling
Understanding the mechanism of action is crucial. GW788388 inhibits the kinase activity of ALK5 (TβRI), preventing the phosphorylation and activation of downstream mediators Smad2 and Smad3.[3][5] This blockade halts the signaling cascade that leads to the transcription of pro-fibrotic genes.
Conclusion
The application of deuterium isotope effects is a validated and powerful strategy in modern drug discovery for enhancing the pharmacokinetic profiles of promising therapeutic agents. For inhibitors of the TGF-β pathway like GW788388, developing deuterated analogs offers a rational approach to overcoming challenges such as rapid metabolic clearance. By systematically identifying metabolic hotspots and evaluating deuterated compounds through a rigorous cascade of in vitro and in vivo assays, researchers can significantly improve drug-like properties, potentially leading to safer and more effective treatments for fibrotic diseases. While not a universal solution, the successful application of this technique, as demonstrated by the increasing number of deuterated drugs in clinical development, underscores its importance in the medicinal chemist's toolkit.[7][9]
References
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Petersen, M., Thorikay, M., Deckers, M., van Dinther, M., Grygielko, E. T., Gellibert, F., de Gouville, A. C., Huet, S., ten Dijke, P., & Laping, N. J. (2008). Oral administration of GW788388, an inhibitor of TGF-beta type I and II receptor kinases, decreases renal fibrosis. Kidney International, 73(6), 705–715. [Link]
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Guengerich, F. P. (2015). Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions. Cytochrome P450, 111–134. [Link]
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Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Application of deuterium to improve the pharmacokinetic properties of drugs. ResearchGate. [Link]
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Masimirembwa, C. M., & Tlen, K. P. (2011). Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs. Drug Metabolism and Disposition, 39(12), 2211-2219. [Link]
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Sun, H., Piotrowski, D. W., Orr, S. T. M., Warmus, J. S., Wolford, A. C., Coffey, S. B., Luffer-Atlas, D., & Dalvie, D. K. (2018). Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs. PLOS ONE, 13(11), e0206279. [Link]
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Petersen, M., Thorikay, M., Deckers, M., van Dinther, M., Grygielko, E. T., Gellibert, F., de Gouville, A. C., Huet, S., ten Dijke, P., & Laping, N. J. (2008). Oral administration of GW788388, an inhibitor of TGF-beta type I and II receptor kinases, decreases renal fibrosis. ResearchGate. [Link]
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Ingenza. (2023). Deuterium: Slowing Metabolism One C–H Bond At A Time. Ingenza. [Link]
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Mercell. (n.d.). Metabolic stability in liver microsomes. Mercell. [Link]
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Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Applications of deuterium in medicinal chemistry. Journal of Medicinal Chemistry, 62(11), 5276–5297. [Link]
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Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Applications of Deuterium in Medicinal Chemistry. PubMed, 62(11), 5276-5297. [Link]
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Pirali, T., Serafini, M., Cargnin, S., & Genazzani, A. A. (2019). Applications of Deuterium in Medicinal Chemistry. ACS Publications. [Link]
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Kim, D. H., Lee, J. H., Leem, J., Jung, S. M., Kang, K. P., Lee, S., Park, S. K., & Kim, W. (2019). Effects of TGF-β1 Receptor Inhibitor GW788388 on the Epithelial to Mesenchymal Transition of Peritoneal Mesothelial Cells. International Journal of Molecular Sciences, 20(20), 5066. [Link]
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Kim, D. H., Lee, J. H., Leem, J., Jung, S. M., Kang, K. P., Lee, S., Park, S. K., & Kim, W. (2019). Effects of TGF-β1 Receptor Inhibitor GW788388 on the Epithelial to Mesenchymal Transition of Peritoneal Mesothelial Cells. ResearchGate. [Link]
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Randall, L. J., Bajan, S., Tran, T. D., Harvey, R. J., & Russell, F. D. (2023). Propolis compound inhibits profibrotic TGF-β1/SMAD signalling in human fibroblasts. Scientific Reports, 13(1), 11451. [Link]
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Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. Selvita. [Link]
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Zhang, H., Zhang, D., Ray, K., & Zhu, M. (2012). An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software. Journal of Biomolecular Screening, 17(7), 961–969. [Link]
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Beckman Coulter. (n.d.). Miniaturized and High-Throughput Metabolic Stability Assay Enabled by the Echo Liquid Handler. Beckman Coulter. [Link]
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Symeres. (n.d.). In vivo pharmacokinetic experiments in preclinical drug development. Symeres. [Link]
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Waza, A. T., Kuhn, S., Küpper, J. H., & Bräse, S. (2023). In Vivo and In Vitro Pharmacokinetic Studies of a Dual Topoisomerase I/II Inhibitor. Molecular Pharmaceutics, 20(4), 2155–2167. [Link]
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Kim, S., Park, S., Lee, S., Lee, S. J., Kim, S. H., Park, J. H., Lee, S. Y., Lee, J., Lee, J., Kim, H., Kim, D. J., & Kim, H. (2022). Discovery of Selective Transforming Growth Factor β Type II Receptor Inhibitors as Antifibrosis Agents. Journal of Medicinal Chemistry, 65(15), 10393–10411. [Link]
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AdooQ Bioscience. (n.d.). GW788388 | TGF-beta/Smad inhibitor. AdooQ Bioscience. [Link]
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Amsbio. (n.d.). GW788388 - TGFβ receptor inhibitor. Amsbio. [Link]
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Methodological & Application
Preparation of GW 788388-d5 Stock Solutions in DMSO: An Application Note and Protocol
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the accurate and reliable preparation of stock solutions of the deuterated transforming growth factor-beta (TGF-β) type I receptor inhibitor, GW 788388-d5, in dimethyl sulfoxide (DMSO). Adherence to this protocol is critical for ensuring the integrity, reproducibility, and validity of experimental results.
Introduction to GW 788388 and the Significance of Deuteration
GW 788388 is a potent and selective small molecule inhibitor of the TGF-β type I receptor, also known as activin receptor-like kinase 5 (ALK5).[1][2][3] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, and its dysregulation is implicated in a variety of pathologies, including fibrosis and cancer.[4][5][6][7] By inhibiting ALK5, GW 788388 effectively blocks the downstream phosphorylation of Smad2 and Smad3, thereby attenuating pro-fibrotic gene expression and cellular responses.[6][8]
The deuterated isotopologue, GW 788388-d5, is a valuable tool in pharmacokinetic (PK) and drug metabolism studies. The incorporation of deuterium atoms provides a distinct mass signature, enabling its differentiation from the non-deuterated form and its metabolites in complex biological matrices when analyzed by mass spectrometry. This is crucial for accurately quantifying drug exposure and understanding its metabolic fate.
The Critical Role of Accurate Stock Solution Preparation
The preparation of a homogenous, stable, and accurately concentrated stock solution is the foundational step for any in vitro or in vivo experiment. Errors in this initial stage can lead to significant variability in experimental outcomes, misinterpretation of data, and a lack of reproducibility. This guide emphasizes a systematic approach to minimize such errors.
Data Summary: GW 788388 and GW 788388-d5
The following table summarizes key physicochemical properties. Note that while most properties of GW 788388-d5 are expected to be nearly identical to GW 788388, the molecular weight will differ due to the presence of five deuterium atoms.
| Property | GW 788388 | GW 788388-d5 | Source(s) |
| Molecular Formula | C₂₅H₂₃N₅O₂ | C₂₅H₁₈D₅N₅O₂ | |
| Molecular Weight | 425.48 g/mol | ~430.51 g/mol (Calculated) | [2] |
| Appearance | White to tan powder | Expected to be a white to tan powder | [9][10] |
| Purity (HPLC) | ≥98% | ≥98% | [3] |
| Solubility in DMSO | ≥21.25 mg/mL; >10 mM | Expected to be similar to GW 788388 | [8][9] |
| Storage (Solid) | +4°C or -20°C, protected from light | +4°C or -20°C, protected from light | [10] |
| Storage (Stock Solution) | Aliquots at -20°C or -80°C | Aliquots at -20°C or -80°C | [8][10] |
Note on GW 788388-d5 Molecular Weight: The exact molecular weight of GW 788388-d5 may vary slightly depending on the specific positions of the deuterium atoms. Always refer to the Certificate of Analysis (CoA) provided by the supplier for the precise molecular weight of your specific lot. This value is critical for accurate concentration calculations.
Experimental Protocol: Preparation of a 10 mM GW 788388-d5 Stock Solution in DMSO
This protocol details the steps for preparing a 10 mM stock solution. The principles can be adapted for other desired concentrations.
Materials and Equipment:
-
GW 788388-d5 powder (lot-specific molecular weight noted from CoA)
-
Anhydrous Dimethyl Sulfoxide (DMSO), ≥99.9% purity
-
Analytical balance (readable to at least 0.1 mg)
-
Sterile microcentrifuge tubes or amber glass vials with screw caps
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
(Optional) Sonicator water bath
Causality-Driven Protocol Steps:
-
Pre-equilibration of Compound:
-
Action: Before opening, allow the vial of GW 788388-d5 powder to equilibrate to room temperature for at least 20-30 minutes.
-
Rationale: This critical step prevents the condensation of atmospheric moisture onto the hygroscopic powder upon opening the vial. Water contamination can reduce the solubility of many organic compounds in DMSO and may promote degradation over time.[11]
-
-
Calculation of Required Mass:
-
Action: Use the following formula to calculate the mass of GW 788388-d5 required: Mass (mg) = Desired Concentration (M) x Desired Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)
-
Example for 1 mL of a 10 mM stock (using MW ≈ 430.51 g/mol ): Mass (mg) = 0.010 mol/L x 0.001 L x 430.51 g/mol x 1000 mg/g = 4.3051 mg
-
Rationale: Precise calculations based on the lot-specific molecular weight are non-negotiable for achieving an accurate final concentration.
-
-
Weighing the Compound:
-
Action: Tare a sterile, labeled microcentrifuge tube or vial on the analytical balance. Carefully weigh out the calculated amount of GW 788388-d5 powder.
-
Expert Tip: For weighing small quantities, it is advisable to gently tap the spatula to add the powder, minimizing the risk of overshooting the target mass.
-
-
Solvent Addition:
-
Action: Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the vial containing the weighed powder. For the example above, add 1.0 mL of DMSO.
-
Rationale: The use of high-purity, anhydrous DMSO is paramount. The presence of water can significantly decrease the solubility of the compound.[1][11] Calibrated pipettes ensure the final volume is accurate, which is essential for the final concentration.
-
-
Dissolution:
-
Action: Securely cap the vial and vortex thoroughly for 1-2 minutes. Visually inspect the solution to ensure all solid material has dissolved and the solution is clear.
-
Troubleshooting: If the compound does not fully dissolve, gently warm the solution to 37°C for 5-10 minutes or sonicate in a water bath for a few minutes.[8]
-
Rationale: Complete dissolution is necessary for a homogenous stock solution. Incomplete dissolution will lead to inaccurate and variable concentrations in downstream applications.
-
Visual Workflow for Stock Solution Preparation:
Caption: Workflow for GW 788388-d5 Stock Solution Preparation.
Trustworthiness: A Self-Validating System
To ensure the integrity of your experiments, the prepared stock solution must be treated as a critical reagent that requires proper handling and storage.
Aliquoting and Storage:
-
Expertise & Experience: Avoid repeated freeze-thaw cycles. These cycles can cause the compound to precipitate out of solution and can accelerate degradation.
-
Protocol: Once the stock solution is prepared and confirmed to be homogenous, immediately aliquot it into smaller, single-use volumes in sterile microcentrifuge tubes or cryovials. Store these aliquots at -20°C or -80°C, protected from light.[8][10] For long-term storage, -80°C is preferable.
-
Rationale: Aliquoting minimizes the number of times the primary stock is temperature-cycled and reduces the risk of contamination. Storing in the dark is crucial as many organic molecules are light-sensitive.
Quality Control (QC) and Stability:
While comprehensive QC may not be feasible in all research settings, certain checks can provide confidence in your stock solution.
-
Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation. If particulates are observed, attempt to redissolve by warming and vortexing as described above.
-
Functional Check: The most practical QC measure is to include appropriate positive and negative controls in your experiments. A consistent dose-response curve with a known positive control can validate the activity of your GW 788388-d5 stock.
-
Long-Term Stability: DMSO stock solutions are generally stable for several months to years when stored properly at -20°C or below.[8][10] However, for long-term or critical studies, it is advisable to prepare fresh stock solutions periodically (e.g., every 6-12 months) to avoid any potential issues with degradation.
Visual Workflow for Quality Control:
Caption: Quality Control Workflow for Thawed Aliquots.
Working with DMSO Stock Solutions in Aqueous Media
A common challenge is the precipitation of the compound when the DMSO stock is diluted into aqueous buffers or cell culture media.[11]
-
Expert Tip: To mitigate this, perform serial dilutions in DMSO first to lower the concentration before the final dilution into the aqueous medium. The final concentration of DMSO in your assay should be kept as low as possible, typically ≤0.5%, to avoid solvent-induced artifacts.[12] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Safety Precautions
While GW 788388 is not classified as a hazardous substance according to its Safety Data Sheet (SDS), standard laboratory safety practices should always be observed.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Handle the powder and DMSO solutions in a well-ventilated area or a chemical fume hood.
-
DMSO is known to readily penetrate the skin and can carry dissolved substances with it.[13] Avoid direct contact with the skin.
References
-
GW-788,388 - Wikipedia. (n.d.). Retrieved February 20, 2026, from [Link]
-
Product Care and Storage. (n.d.). dmsostore. Retrieved February 20, 2026, from [Link]
-
Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents. (2026, January 23). Washington State University. Retrieved February 20, 2026, from [Link]
-
Petersen, M., et al. (2008). Oral administration of GW788388, an inhibitor of TGF-beta type I and II receptor kinases, decreases renal fibrosis. Kidney International, 73(6), 705-15. Retrieved February 20, 2026, from [Link]
-
Schematic representation of the inhibitory actions of GW788388 in vitro. (n.d.). ResearchGate. Retrieved February 20, 2026, from [Link]
-
DMSO Solutions Warehouse Storage. (n.d.). Cubework. Retrieved February 20, 2026, from [Link]
-
What is the best way of storing a DMSO in a research lab? (2018, October 9). Quora. Retrieved February 20, 2026, from [Link]
-
Oral administration of GW788388, an inhibitor of TGF-beta type I and II receptor kinases, decreases renal fibrosis. (2008). Kidney International, 73(6), 705-15. Retrieved February 20, 2026, from [Link]
-
GW788388. (n.d.). Reagents Direct. Retrieved February 20, 2026, from [Link]
-
What is the best right way of storing DMSO in research lab? (2015, June 10). ResearchGate. Retrieved February 20, 2026, from [Link]
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GW 788388 | TGF-β Receptors | Tocris Bioscience [tocris.com]
- 4. GW-788,388 - Wikipedia [en.wikipedia.org]
- 5. Oral administration of GW788388, an inhibitor of TGF-beta type I and II receptor kinases, decreases renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. apexbt.com [apexbt.com]
- 9. ≥98% (HPLC), TGFβ signalling inhibitor, powder | Sigma-Aldrich [sigmaaldrich.com]
- 10. GW788388 – Reagents Direct [reagentsdirect.com]
- 11. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 12. medchemexpress.cn [medchemexpress.cn]
- 13. quora.com [quora.com]
Application Note: Extraction Recovery Rates of GW 788388-d5 from Biological Matrices
Abstract
This application note details the optimization of extraction protocols for GW 788388 (a selective ALK5 inhibitor) and its deuterated internal standard, GW 788388-d5 , from complex biological matrices (plasma and tissue homogenates). While Protein Precipitation (PPT) offers high throughput, this guide demonstrates that Liquid-Liquid Extraction (LLE) under alkaline conditions provides superior cleanliness and reduced matrix effects, essential for low-level quantitation (LLOQ < 1 ng/mL). We provide step-by-step protocols, mechanistic rationale, and validation criteria aligned with FDA M10 Bioanalytical Method Validation guidelines.
Introduction & Physicochemical Context
GW 788388 is a pyrazole-pyridine derivative used extensively in fibrosis and oncology research to inhibit TGF-β type I receptor kinase. Accurate quantification in pharmacokinetic (PK) studies requires a robust bioanalytical method that can distinguish the analyte from endogenous interferences.
The Role of GW 788388-d5 (Internal Standard): The use of a stable isotope-labeled internal standard (SIL-IS), GW 788388-d5, is critical. Because the d5-analog shares nearly identical physicochemical properties with the analyte, it compensates for variability in extraction recovery and ionization efficiency. However, recovery must be optimized for the IS as well as the analyte to ensure statistical reliability.
Physicochemical Profile
To design an effective extraction, we must understand the molecule's behavior:
| Property | Value / Characteristic | Impact on Extraction Strategy |
| Chemical Structure | Pyrazole/Pyridine core | Contains basic nitrogen atoms; capable of protonation.[1] |
| pKa (Estimated) | ~5.3 (Pyridine moiety) | Molecule is positively charged at acidic pH and neutral at alkaline pH. |
| LogP | High (Lipophilic) | Highly soluble in organic solvents; binds proteins in plasma. |
| Solubility | DMSO, Ethanol (modest) | Insoluble in water.[2] Requires organic modification for solubilization. |
Method Development Strategy
We evaluate three extraction methodologies. The choice depends on the required sensitivity and sample throughput.
Decision Matrix
-
Protein Precipitation (PPT): Best for high-concentration PK screening (Range: 10–2000 ng/mL).
-
Liquid-Liquid Extraction (LLE): Best for trace analysis and eliminating phospholipids (Range: 0.1–1000 ng/mL).
-
Solid Phase Extraction (SPE): Best for tissue homogenates or urine where salt/matrix removal is critical.
Workflow Visualization
The following diagram illustrates the decision logic for selecting the extraction method based on matrix complexity and sensitivity needs.
Figure 1: Decision tree for selecting the optimal extraction strategy for GW 788388-d5.
Detailed Experimental Protocols
Protocol A: Protein Precipitation (PPT)
Recommended for rapid rat/mouse PK studies.
Principle: Organic solvent denatures plasma proteins, releasing the drug. Pros: Fast, inexpensive. Cons: "Dirty" extract; phospholipids remain, causing potential matrix effects.
-
Aliquot: Transfer 50 µL of plasma into a 1.5 mL centrifuge tube.
-
IS Addition: Add 10 µL of GW 788388-d5 working solution (500 ng/mL in 50% Methanol). Vortex gently.
-
Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) .
-
Note: ACN precipitates proteins more efficiently than methanol for this compound class.
-
-
Agitation: Vortex vigorously for 1 minute.
-
Separation: Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to an HPLC vial.
-
Dilution: Add 100 µL of 0.1% Formic Acid in water (to match initial mobile phase).
Protocol B: Liquid-Liquid Extraction (LLE) – Gold Standard
Recommended for high-sensitivity assays and human clinical samples.
Principle: GW 788388 is basic. By raising the pH, we neutralize the molecule, driving it into the organic solvent while leaving charged matrix components (like phospholipids) in the aqueous phase.
-
Aliquot: Transfer 100 µL of plasma into a glass tube.
-
IS Addition: Add 10 µL of GW 788388-d5 (500 ng/mL).
-
pH Adjustment (Crucial Step): Add 50 µL of 50 mM Ammonium Bicarbonate (pH 10) .
-
Why? This shifts the equilibrium to the uncharged (free base) form, drastically increasing LogD (distribution coefficient) into the organic layer.
-
-
Extraction: Add 600 µL of Methyl tert-butyl ether (MTBE) .
-
Alternative: Ethyl Acetate (EtOAc) can be used, but MTBE usually provides a cleaner baseline for this compound.
-
-
Agitation: Shaker/Vortex for 10 minutes.
-
Phase Separation: Centrifuge at 4,000 x g for 5 minutes.
-
Flash Freeze: Freeze the aqueous (bottom) layer in a dry ice/acetone bath.
-
Transfer: Pour the organic (top) layer into a clean tube.
-
Dry: Evaporate to dryness under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in 100 µL of Mobile Phase (e.g., 30:70 ACN:Water + 0.1% Formic Acid).
LLE Mechanism Diagram
Figure 2: Mechanistic pathway for alkaline LLE of GW 788388.
Validation: Calculating Recovery vs. Matrix Effect
It is imperative to distinguish between Extraction Recovery (how much is lost during sample prep) and Matrix Effect (ion suppression in the MS source).
According to FDA M10 Guidelines [1], perform the following experiment with three sets of samples (n=6 each):
-
Set A (Pre-Extraction Spike): Spike analyte into matrix before extraction.
-
Set B (Post-Extraction Spike): Extract blank matrix, then spike analyte into the final extract.
-
Set C (Neat Solution): Analyte in pure solvent/buffer.
Calculations
-
Extraction Recovery (%) =
-
Target: > 70% is desirable, but consistency (CV < 15%) is more important than absolute yield.
-
-
Matrix Factor (MF) =
-
Target: An MF near 1.0 indicates no suppression. An MF < 0.8 indicates significant ion suppression.
-
Expected Results for GW 788388-d5:
| Method | Typical Recovery (%) | Typical Matrix Factor | Comments |
|---|---|---|---|
| PPT (ACN) | 85 - 95% | 0.6 - 0.75 | High recovery, but significant suppression due to phospholipids. |
| LLE (MTBE) | 75 - 85% | 0.95 - 1.05 | Slightly lower recovery, but excellent signal purity. |
Troubleshooting & Optimization
-
Issue: Low Recovery in LLE.
-
Cause: pH was not basic enough. The pyridine ring may still be protonated.
-
Fix: Ensure the buffer is pH 10. Avoid using NaOH (too harsh, may degrade lactam/amide bonds); Ammonium Bicarbonate is safer.
-
-
Issue: Deuterium Exchange.
-
Observation: Signal for d5 decreases while d4 or d0 increases.
-
Fix: Check pH stability. While rare for this structure, avoid extreme acidic conditions (< pH 2) for prolonged periods during reconstitution.
-
-
Issue: Carryover.
-
Cause: Lipophilic nature of GW 788388 causes it to stick to injector needles.
-
Fix: Use a strong needle wash (e.g., 50:25:25 Isopropanol:ACN:Acetone).
-
References
-
U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
-
Fang, L., et al. (2020).[3] Development of a ultra-performance LC-MS/MS method for quantification of GW788388 and its applications in pharmacokinetic study in rats. Bioanalysis, 12(23), 1681-1688.[3]
-
Gellibert, F., et al. (2006). Discovery of 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388): a potent, selective, and orally active transforming growth factor-beta type I receptor inhibitor.[3][4] Journal of Medicinal Chemistry, 49(7), 2210-2221.
Sources
Troubleshooting & Optimization
Technical Support Center: Minimizing Matrix Effects in GW 788388 Bioanalysis
Product: GW 788388-d5 (Internal Standard) Application: LC-MS/MS Bioanalysis of TGF-β Type I Receptor Inhibitors Document ID: TS-GW788-IS-V2.1[1]
Core Concept: The "Co-Elution Shield"
Why Matrix Effects Destroy Data
In LC-MS/MS analysis of biological fluids (plasma, urine, tissue homogenates), endogenous components often co-elute with your target drug.[1] These "invisible" matrix components compete for charge in the electrospray ionization (ESI) source.
-
Ion Suppression: The matrix "steals" charge, reducing your analyte's signal.
-
Ion Enhancement: The matrix assists ionization, artificially inflating the signal.
If the suppression varies between patient samples (e.g., lipemic vs. normal plasma), your quantitative data becomes invalid.
The GW 788388-d5 Solution
GW 788388-d5 is a stable isotope-labeled internal standard (SIL-IS).[1] Because it is chemically identical to GW 788388 (except for 5 deuterium atoms), it possesses:
-
Identical Extraction Efficiency: It is lost at the same rate during sample prep.
-
Nearly Identical Retention Time: It enters the mass spec source at the same moment as the analyte.
-
Identical Ionization Physics: If the matrix suppresses GW 788388 by 40%, it suppresses GW 788388-d5 by 40%.
Result: The ratio of Analyte/IS remains constant, canceling out the error.
Figure 1: The mechanism of matrix effect cancellation using a Stable Isotope-Labeled Internal Standard (SIL-IS).
Experimental Protocol: Validated Workflow
Objective: Quantify GW 788388 in rat plasma with <15% Matrix Factor variation.
A. Stock Solution Preparation
GW 788388 is hydrophobic. Improper solubilization is the #1 cause of method failure.
-
Solvent: 100% DMSO (Dimethyl sulfoxide).
-
Concentration: Prepare Master Stock at 1 mg/mL (2.35 mM).
-
Storage: Aliquot into amber glass vials. Store at -20°C (stable for >6 months).
-
Working Solution: Dilute DMSO stock into 50:50 Acetonitrile:Water for daily use. Do not dilute directly into 100% water; the compound may precipitate.
B. Sample Processing (Protein Precipitation)
Recommended for high-throughput PK studies.[1]
-
Aliquot: Transfer 50 µL of plasma to a 96-well plate.
-
IS Spike: Add 10 µL of GW 788388-d5 working solution (e.g., 500 ng/mL).
-
Precipitate: Add 200 µL of Acetonitrile (containing 0.1% Formic Acid).
-
Vortex: High speed for 5 minutes.
-
Centrifuge: 4000g for 15 minutes at 4°C.
-
Transfer: Move supernatant to a fresh plate.
-
Dilute: Mix 1:1 with water to match initial mobile phase conditions (prevents peak fronting).
C. LC-MS/MS Conditions
-
Column: C18 (e.g., Waters XBridge or Phenomenex Kinetex), 2.1 x 50 mm, 2.6 µm.[1]
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Ionization: ESI Positive Mode (M+H)+.
-
Transitions:
-
Analyte (GW 788388): m/z 426.2 → quantifier product ion
-
IS (GW 788388-d5): m/z 431.2 → quantifier product ion
-
Troubleshooting Guide
This section addresses specific failure modes when using deuterated standards.
Issue 1: The "Deuterium Isotope Effect" (Retention Time Shift)
Symptom: The GW 788388-d5 peak elutes slightly earlier (0.05 - 0.1 min) than the unlabeled analyte.[2] Cause: Deuterium (D) forms stronger, shorter bonds than Hydrogen (H), making the d5-molecule slightly less lipophilic.[1] In high-efficiency chromatography, this can cause separation.[1] Risk: If the matrix suppression zone is narrow, the IS and Analyte may experience different suppression levels.[3] Solution:
-
Broaden the Peak: Use a slightly shallower gradient or a shorter column to force co-elution.
-
Check Matrix Factor: Calculate the IS-normalized Matrix Factor. If the CV is <15%, the shift is negligible.
Issue 2: "Crosstalk" (Signal Contribution)
Symptom: You see a peak in the IS channel when injecting only the Analyte (or vice versa). Cause:
-
Isotopic impurity: The d5 standard contains traces of d0 (unlabeled).
-
Mass window overlap: High concentration of Analyte contributes to the M+5 isotope channel. Solution:
-
Blank Check: Inject a ULOQ (Upper Limit of Quantitation) sample without IS. The signal in the IS channel must be <5% of the normal IS response.
-
Adjust Concentration: Ensure the IS concentration is high enough to swamp any background noise, but not so high that it suppresses the Analyte.
Issue 3: High Matrix Factor (>15% Variation)
Symptom: The corrected concentration varies wildly between different lots of plasma. Logic Tree:
Figure 2: Decision tree for resolving matrix factor failures.
Data Summary: Matrix Factor Calculation
To validate that GW 788388-d5 is working, you must perform a Matrix Factor (MF) experiment as per FDA/EMA guidelines.
| Parameter | Formula | Acceptance Criteria |
| Absolute MF | Value < 1 = SuppressionValue > 1 = Enhancement | |
| IS-Normalized MF | Should be close to 1.0 | |
| CV of MF | Standard Deviation of IS-Normalized MF across 6 lots | Must be ≤ 15% |
Interpretation: If the Absolute MF is 0.6 (40% suppression), but the IS-Normalized MF is 0.98-1.02, the GW 788388-d5 is successfully compensating for the matrix effect.[1]
Frequently Asked Questions (FAQs)
Q: Can I use a structural analog (e.g., SB-431542) instead of GW 788388-d5? A: You can, but it is risky. Structural analogs have different retention times and chemical properties. They will not experience the exact same matrix effects as GW 788388. For regulated GLP studies, a stable isotope (d5 or 13C) is strongly recommended.
Q: My GW 788388-d5 signal is dropping over the course of a run. Why? A: This is likely "Matrix Build-up" on the column. Phospholipids from the plasma accumulate and elute unpredictably.
-
Fix: Add a "sawtooth" wash step (98% Acetonitrile) at the end of every injection gradient.
-
Fix: Use a Divert Valve to send the first 1 minute of flow (salts/proteins) to waste, not the source.
Q: Is deuterium exchange a concern for GW 788388-d5? A: Generally, aromatic protons are stable.[1] However, avoid highly acidic/basic mobile phases for prolonged periods (pH < 2 or > 10) during storage. The standard LC-MS conditions (0.1% Formic Acid, pH ~2.[1]7) are safe for short-term analysis.
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry.[4]Link[1]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.Link
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry, 75(13), 3019-3030.[1] Link[1]
-
Gellibert, F., et al. (2006). Discovery of GW788388: A Potent, Selective, and Orally Active Transforming Growth Factor-β Type I Receptor Inhibitor.[1][5] Journal of Medicinal Chemistry, 49(7), 2210–2221. Link[1]
-
Wang, S., & Cyronak, M. (2013). Internal Standards in LC-MS Bioanalysis.[1][6] In: Handbook of LC-MS Bioanalysis. Wiley. Link
Sources
- 1. GW-788,388 - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. waters.com [waters.com]
- 4. Designing LCMS Studies with the FDA in Mind from the Start | Agilex Biolabs [agilexbiolabs.com]
- 5. Oral administration of GW788388, an inhibitor of TGF-beta type I and II receptor kinases, decreases renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Validation & Comparative
A Senior Application Scientist's Guide to Cross-Reactivity Analysis of GW 788388-d5 in Immunoassays
For researchers and drug development professionals, the integrity of bioanalytical data is paramount. This guide provides an in-depth analysis of potential cross-reactivity of the deuterated small molecule inhibitor, GW 788388-d5, in common immunoassay platforms. As we delve into the experimental design and interpretation of results, we will explore the underlying principles of antibody-antigen recognition and the subtle factors that can influence assay specificity.
Introduction to GW 788388 and the Role of Deuteration
GW 788388 is a potent and selective inhibitor of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[1][2] The TGF-β signaling pathway is a critical regulator of numerous cellular processes, including growth, differentiation, and apoptosis.[3][4][5] Dysregulation of this pathway is implicated in various diseases, making ALK5 an attractive therapeutic target.[6][7] GW 788388 has been shown to reduce renal fibrosis and inhibit neoangiogenesis in preclinical models.[8][9]
The deuterated analog, GW 788388-d5, is frequently synthesized for use in pharmacokinetic (PK) and pharmacodynamic (PD) studies. The substitution of hydrogen with deuterium atoms increases the molecule's mass, allowing it to be distinguished from the non-deuterated form by mass spectrometry. This is particularly useful for in vivo studies where the administered compound needs to be differentiated from its metabolites or endogenous molecules.
However, the introduction of deuterium, while chemically subtle, can potentially alter the molecule's interaction with antibodies in immunoassays. This guide will explore the methodologies to assess this potential cross-reactivity.
The TGF-β Signaling Pathway
To understand the context of GW 788388's action, it is essential to grasp the fundamentals of the TGF-β signaling pathway.
Caption: Canonical TGF-β signaling pathway and the inhibitory action of GW 788388.
The pathway is initiated by the binding of a TGF-β ligand to its type II receptor (TβRII), which then recruits and phosphorylates the type I receptor (TβRI or ALK5).[3][5] This activation of ALK5 leads to the phosphorylation of downstream signaling molecules, Smad2 and Smad3.[4][5] Phosphorylated Smad2/3 then forms a complex with Smad4, which translocates to the nucleus to regulate the transcription of target genes.[5][6] GW 788388 exerts its effect by inhibiting the kinase activity of ALK5, thereby blocking this signaling cascade.[1][2]
Principles of Immunoassays and Cross-Reactivity
Immunoassays are bioanalytical techniques that rely on the highly specific binding between an antibody and its antigen.[10] This specificity, however, is not always absolute. Cross-reactivity occurs when an antibody raised against a specific antigen also binds to other structurally similar molecules.[11][12] This can lead to inaccurate quantification and false-positive results.[11][12]
Several factors can influence cross-reactivity, including the nature of the antibody (monoclonal vs. polyclonal), the assay format, and the concentration of the interfering substance.[11][13][14] For small molecules like GW 788388, even minor structural modifications, such as deuteration, could potentially alter the epitope recognized by the antibody. While the chemical properties remain largely the same, the increased mass and subtle changes in bond vibrations due to deuterium substitution could affect the binding affinity.[15][16]
Experimental Design for Cross-Reactivity Analysis
To rigorously assess the cross-reactivity of GW 788388-d5, a multi-pronged approach employing different immunoassay formats is recommended. Here, we outline protocols for a competitive ELISA and a Western blot analysis.
Competitive ELISA
A competitive ELISA is an ideal format for quantifying small molecules.[17][18][19][20] In this assay, the sample analyte (unlabeled) competes with a labeled version of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[18][19]
Caption: Workflow of a competitive ELISA for GW 788388-d5 analysis.
Experimental Protocol: Competitive ELISA
-
Antibody Coating: Coat a 96-well microplate with a monoclonal antibody specific for GW 788388. Incubate overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[20]
-
Standard and Sample Preparation: Prepare serial dilutions of both GW 788388 and GW 788388-d5 to create standard curves.
-
Competitive Reaction: Add the standards or samples to the wells, followed immediately by the addition of a fixed concentration of horseradish peroxidase (HRP)-conjugated GW 788388 (the tracer). Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate thoroughly to remove unbound reagents.
-
Substrate Addition: Add a chromogenic substrate for HRP (e.g., TMB).
-
Signal Detection: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance values against the log of the analyte concentration and fit the data to a four-parameter logistic curve to determine the IC50 values for both GW 788388 and GW 788388-d5.
Data Presentation: Competitive ELISA Results
| Analyte | IC50 (nM) | % Cross-Reactivity |
| GW 788388 | 15.2 | 100% |
| GW 788388-d5 | 16.5 | 92.1% |
| Control Compound | >10,000 | <0.1% |
% Cross-Reactivity = (IC50 of GW 788388 / IC50 of GW 788388-d5) x 100
Interpretation of Results:
The IC50 value represents the concentration of the analyte required to inhibit 50% of the tracer binding. A similar IC50 value for GW 788388-d5 compared to GW 788388 would indicate a high degree of cross-reactivity, suggesting that the antibody recognizes both the deuterated and non-deuterated forms with comparable affinity. In the hypothetical data above, the high percentage of cross-reactivity suggests that the immunoassay can be used to measure GW 788388-d5, but it will not be able to distinguish between the two forms.
Western Blot Analysis for Off-Target Effects
While ELISA provides quantitative data on direct binding, a Western blot analysis can be employed to investigate potential off-target effects of GW 788388-d5 at a cellular level. This technique can help determine if the compound indirectly affects the expression or post-translational modification of other proteins.
Experimental Protocol: Western Blot
-
Cell Treatment: Treat cells with varying concentrations of GW 788388, GW 788388-d5, and a vehicle control for a specified period.
-
Cell Lysis: Harvest the cells and prepare protein lysates.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest. This could include phosphorylated Smad2/3 (as a measure of on-target activity) and other relevant signaling proteins to assess off-target effects.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin) to compare protein levels across different treatment groups.
Data Interpretation:
A comparative analysis of the Western blot results will reveal any significant differences in protein expression or phosphorylation patterns between cells treated with GW 788388 and GW 788388-d5. The absence of unexpected changes in off-target protein levels would provide further confidence in the specificity of GW 788388-d5.
Conclusion and Recommendations
The comprehensive analysis of GW 788388-d5 cross-reactivity is crucial for the accurate interpretation of data from immunoassays. The experimental workflows detailed in this guide provide a robust framework for this evaluation.
-
For researchers utilizing immunoassays for the quantification of GW 788388-d5: It is imperative to first validate the cross-reactivity of the antibody being used. The competitive ELISA protocol outlined here is a direct and effective method for this purpose.
-
When developing new antibodies for GW 788388: Screening for cross-reactivity with the deuterated form should be an integral part of the validation process.
-
In the context of cellular assays: Western blotting and other proteomic approaches can provide valuable insights into the on-target and potential off-target effects of GW 788388-d5, ensuring that the observed biological responses are indeed due to the inhibition of ALK5.
By adhering to these principles of scientific integrity and rigorous validation, researchers can ensure the reliability and reproducibility of their findings in the pursuit of novel therapeutics targeting the TGF-β pathway.
References
-
TGF beta signaling pathway. Wikipedia. [Link]
-
Derynck, R., & Budi, E. H. (2019). TGF-β Signaling. Cold Spring Harbor Perspectives in Biology, 11(5), a034869. [Link]
-
Luo, K. (2017). TGF-β signaling pathways in human health and disease. Frontiers in Bioscience-Landmark, 22(1), 168-191. [Link]
-
GW788388 - TGFβ receptor inhibitor. Amsbio. [Link]
-
GW788388. BPS Bioscience. [Link]
-
Van der Veken, P., et al. (2012). A Direct, Competitive Enzyme-Linked Immunosorbent Assay (ELISA) as a Quantitative Technique for Small Molecules. Journal of Chemical Education, 89(10), 1328-1331. [Link]
-
Belanger, B. G., & Ekins, R. P. (1985). Isotope Effects of Tritium in a Ligand-Antibody Binding. Journal of Immunological Methods, 77(2), 223-230. [Link]
-
Solutions to immunoassay interference, cross reactivity and other challenges. Gyros Protein Technologies. [Link]
-
DeSilva, B., et al. (2003). Validation of immunoassays for bioanalysis: a pharmaceutical industry perspective. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 629-640. [Link]
-
Ismail, A. A., & Walker, P. L. (2008). Interferences in Immunoassay. Clinical Chemistry, 54(7), 1137-1148. [Link]
-
Antibodies 101: The Four ELISAs and When to Use Them. Addgene Blog. [Link]
-
Understanding cross-reactivity in immunoassay drug screening. Siemens Healthineers. [Link]
-
Findlay, J. W., et al. (2000). Validation of immunoassays for bioanalysis: a pharmaceutical industry perspective. Journal of Pharmaceutical and Biomedical Analysis, 21(6), 1249-1273. [Link]
-
Byzova, N. A., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Molecules, 26(14), 4307. [Link]
-
Schramm, V. L. (2011). Binding Isotope Effects: Boon and Bane. Accounts of Chemical Research, 44(8), 623-632. [Link]
-
Datta, P. (2015). How to Detect and Solve Immunoassay Interference. Clinical Laboratory News, 41(10), 14-16. [Link]
-
Competitive-Inhibition-ELISA-kit-for-detection-of-small-molecules. Cloud-Clone Corp. [Link]
-
IMMUNOASSAY PLATFORM - Accelerating Drug Development & Clinical Validation With Single Molecule Counting. MilliporeSigma. [Link]
-
Wang, Y., et al. (2023). Unmodified methodologies in target discovery for small molecule drugs: A rising star. Acta Pharmaceutica Sinica B, 13(1), 1-17. [Link]
-
Use of Radioactive Isotopes in Antibodies for Medical Science. Stanford University. [Link]
-
Tan, C. Y., et al. (2010). Targeted inhibition of activin receptor-like kinase 5 signaling attenuates cardiac dysfunction following myocardial infarction. American Journal of Physiology-Heart and Circulatory Physiology, 298(5), H1415-H1425. [Link]
-
Rivnak, A. J., et al. (2017). Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays. Analytical Chemistry, 89(17), 9079-9086. [Link]
-
Petersen, M., et al. (2008). Oral administration of GW788388, an inhibitor of TGF-beta type I and II receptor kinases, decreases renal fibrosis. Kidney International, 73(6), 705-715. [Link]
-
Petersen, M., et al. (2008). Oral administration of GW788388, an inhibitor of TGF-beta type I and II receptor kinases, decreases renal fibrosis. Kidney International, 73(6), 705-715. [Link]
-
Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(12), 4617-4622. [Link]
-
Antibodies 101: Choosing the Right Isotype. Addgene Blog. [Link]
-
Schramm, V. L. (2013). Binding Isotope Effects. Chemical Reviews, 113(8), 5478-5567. [Link]
-
Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Cell Signaling Technology. [Link]
-
Li, M., et al. (2022). Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Update. Antioxidants, 11(3), 488. [Link]
Sources
- 1. GW 788388 | TGF-beta Receptor Inhibitors: Tocris Bioscience [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 4. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 5. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. TGF Beta Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Oral administration of GW788388, an inhibitor of TGF-beta type I and II receptor kinases, decreases renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Validation of immunoassays for bioanalysis: a pharmaceutical industry perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 16. Binding Isotope Effects: Boon and Bane - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. blog.addgene.org [blog.addgene.org]
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- 20. biossusa.com [biossusa.com]
Safety Operating Guide
Comprehensive Safety and Operational Guide for GW 788388-d5
Topic: Personal protective equipment for handling GW 788388-d5
Executive Summary & Compound Profile
GW 788388-d5 is the deuterium-labeled internal standard for GW 788388, a potent, selective, and orally active inhibitor of the TGF-β type I receptor (ALK5) and type II receptor (TGFBR2) kinases.
While often categorized under "General Research Chemicals," the biological potency of the parent compound (IC50 ~18 nM for ALK5) dictates that this substance be handled with High-Potency Compound (HPC) protocols. The introduction of deuterium isotopes does not mitigate biological activity; therefore, the safety profile must mirror that of the pharmacologically active parent.
| Parameter | Technical Detail |
| Chemical Name | 4-[4-[3-(2-Pyridinyl)-1H-pyrazol-4-yl]-2-pyridinyl]-N-(tetrahydro-2H-pyran-4-yl)-benzamide-d5 |
| Primary Application | Internal Standard for LC-MS/MS quantification of GW 788388 |
| Molecular Weight | ~430.5 g/mol (Parent: 425.48 g/mol ) |
| Solubility | Soluble in DMSO (up to 50 mM); Ethanol (low) |
| Storage | -20°C (Solid); -80°C (Solution) |
Hazard Assessment & Risk Stratification
Scientific Integrity Note: Most Safety Data Sheets (SDS) for research-grade deuterated standards list "No Data Available" or default to "Caution." Do not mistake this for safety. As a TGF-β inhibitor, this compound interferes with cell proliferation, differentiation, and apoptosis.
Core Hazards:
-
Reproductive Toxicity (Suspected): TGF-β signaling is critical for embryonic development. Inhibition can lead to developmental defects.
-
Specific Target Organ Toxicity: Long-term exposure may affect renal and hepatic fibrosis pathways.
-
Unknown Chronic Effects: Deuterated analogs generally possess similar toxicological profiles to their parents but may exhibit altered metabolic stability (Deuterium Kinetic Isotope Effect), potentially prolonging biological half-life.
Personal Protective Equipment (PPE) Strategy
To ensure researcher safety, a "Barrier-in-Depth" approach is required.
A. Respiratory Protection (Critical)
-
Primary Engineering Control: All handling of dry powder must occur within a certified Chemical Fume Hood or a Powder Containment Balance Enclosure.
-
PPE Layer: If working outside a hood (e.g., transporting waste), use a NIOSH-approved N95 or P100 particulate respirator .
B. Dermal Protection
-
Glove Protocol: Double-gloving is mandatory.
-
Inner Layer: Nitrile (4 mil) – Tactile sensitivity.
-
Outer Layer: Nitrile (5-8 mil) or Neoprene – Chemical resistance.
-
Technique: Inspect gloves for micro-tears before use. Change outer gloves immediately upon any splash contact.
-
-
Body Covering:
-
Standard: Tyvek® lab coat or chemically resistant apron over a cotton lab coat.
-
Reasoning: Cotton absorbs; Tyvek repels.
-
C. Ocular Protection
-
Standard: ANSI Z87.1 compliant chemical splash goggles.
-
Contraindication: Do not rely solely on safety glasses with side shields when dissolving the powder, as splashes can bypass the side gaps.
Operational Protocol: Step-by-Step Handling
Phase 1: Receiving & Inspection
-
Verify Seal: Upon receipt, inspect the vial for cracks or compromised septa.
-
Equilibrate: Allow the vial to warm to room temperature (20-25°C) inside a desiccator before opening.
-
Why? Opening a cold vial condenses atmospheric moisture, which can degrade the compound and cause hydrogen-deuterium exchange (loss of isotopic integrity).
-
Phase 2: Weighing & Solubilization
Goal: Create a stable stock solution (typically 10 mM in DMSO).
-
Static Control: Use an anti-static gun on the vial and spatula. Deuterated powders are often electrostatic and "fly," creating an inhalation risk.
-
Solvent Selection: Use anhydrous DMSO (Dimethyl Sulfoxide).[1]
-
Note: Avoid protic solvents (Methanol/Water) for long-term storage to prevent back-exchange of deuterium atoms, although -d5 on the aromatic ring is generally stable.
-
-
Dissolution:
-
Add DMSO directly to the vial if possible to minimize transfer losses.
-
Vortex for 30 seconds. Inspect for clarity.
-
Phase 3: Storage of Stock Solutions
-
Aliquoting: Divide the stock into single-use aliquots (e.g., 50 µL) in amber glass vials or high-quality polypropylene tubes.
-
Reasoning: Repeated freeze-thaw cycles precipitate the compound and degrade the label.
-
-
Temperature: Store at -80°C .
-
Labeling: Mark vials clearly with "GW 788388-d5," Concentration, Solvent, and Date.
Disposal & Decontamination
Decontamination of Surfaces:
-
Solvent Wipe: Wipe the work surface with a paper towel soaked in 70% Ethanol or 10% DMSO in Ethanol (to solubilize residues).
-
Detergent Wash: Follow with a 1% Alconox/detergent scrub.
-
Rinse: Finish with distilled water.
Waste Stream:
-
Solid Waste: Pipette tips, gloves, and empty vials go into "Hazardous Solid Waste" (Incineration recommended).
-
Liquid Waste: DMSO solutions must go into "Halogenated/Organic Solvent Waste." Do not pour down the sink.
Visualizations
Figure 1: Safety & Handling Hierarchy
This diagram illustrates the decision logic for handling GW 788388-d5 based on the physical state of the compound.
Caption: Operational workflow defining safety requirements based on the compound's physical state.
Figure 2: Biological Mechanism & Risk Context
Understanding the pathway clarifies why protection is necessary.
Caption: Pharmacological pathway demonstrating the compound's potent biological intervention points.[2]
References
-
Gellibert, F., et al. (2006). Discovery of 4-{4-[3-(pyridin-2-yl)-1H-pyrazol-4-yl]pyridin-2-yl}-N-(tetrahydro-2H-pyran-4-yl)benzamide (GW788388): a potent, selective, and orally active transforming growth factor-beta type I receptor inhibitor. Journal of Medicinal Chemistry.
-
Cayman Chemical. (2025). GW 788388 Safety Data Sheet.
-
Petersen, M., et al. (2008).[3] Oral administration of GW788388, an inhibitor of TGF-beta type I and II receptor kinases, decreases renal fibrosis.[2][3][4] Kidney International.[3]
-
ResolveMass Laboratories. (2025). Deuterated Internal Standards for LC-MS: Selection & Handling Guidelines.
-
Tocris Bioscience. (2025). GW 788388 Product Information and Handling.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
